Ethyl (bromomethyl)methylcarbamate
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Overview
Description
Ethyl (bromomethyl)methylcarbamate is an organic compound with the molecular formula C5H10BrNO2 It is a derivative of carbamic acid and contains both ethyl and bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (bromomethyl)methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with bromomethyl ethyl ether in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (bromomethyl)methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted carbamates, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized carbamates or reduced amines.
Scientific Research Applications
Ethyl (bromomethyl)methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (bromomethyl)methylcarbamate involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methylcarbamate: Similar in structure but lacks the bromomethyl group.
Ethylcarbamate: Similar in structure but lacks the bromomethyl group.
Propylcarbamate: Similar in structure but has a propyl group instead of an ethyl group.
Uniqueness
This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
64332-55-4 |
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Molecular Formula |
C5H10BrNO2 |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
ethyl N-(bromomethyl)-N-methylcarbamate |
InChI |
InChI=1S/C5H10BrNO2/c1-3-9-5(8)7(2)4-6/h3-4H2,1-2H3 |
InChI Key |
BWDWFIDCDVLDMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CBr |
Origin of Product |
United States |
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